1,4-Cyclohexanedimethyl 1,4-dimethacrylate

Description

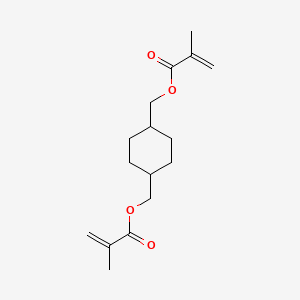

Structure

3D Structure

Propriétés

IUPAC Name |

[4-(2-methylprop-2-enoyloxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-11(2)15(17)19-9-13-5-7-14(8-6-13)10-20-16(18)12(3)4/h13-14H,1,3,5-10H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIDFMYWMSBSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CCC(CC1)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967353 | |

| Record name | (Cyclohexane-1,4-diyl)bis(methylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52892-97-4 | |

| Record name | 1,1′-[1,4-Cyclohexanediylbis(methylene)] bis(2-methyl-2-propenoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52892-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-cyclohexanediylbis(methylene)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052892974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[1,4-cyclohexanediylbis(methylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Cyclohexane-1,4-diyl)bis(methylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-cyclohexanediylbis(methylene) bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,4 Cyclohexanedimethyl 1,4 Dimethacrylate

Established Synthetic Pathways for 1,4-Cyclohexanedimethyl 1,4-dimethacrylate

The principal routes for the synthesis of this compound involve the reaction of 1,4-Cyclohexanedimethanol (B133615) with a methacrylic acid source. These methods can be broadly categorized into direct esterification and transesterification reactions.

Direct esterification stands as a fundamental method for the synthesis of this compound. This process typically involves the reaction of 1,4-Cyclohexanedimethanol with methacrylic acid or its more reactive derivatives, such as methacryloyl chloride.

The reaction with methacrylic acid is an equilibrium-driven process that necessitates the removal of water to achieve high yields. This is often accomplished by azeotropic distillation. The choice of catalyst is crucial, with strong acids like sulfuric acid or p-toluenesulfonic acid being commonly employed. nih.gov However, base catalysts such as N,N-dimethylbenzylamine have also been utilized to promote the reaction. nih.gov

A more facile and rapid laboratory-scale synthesis involves the use of methacryloyl chloride. sapub.org This method proceeds at a high rate due to the high reactivity of the acid chloride, often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. researchgate.net

| Reactants | Catalyst/Reagent | Solvent | Key Conditions | Product | Reference |

| 1,4-Cyclohexanedimethanol, Methacrylic Acid | N,N-dimethylbenzylamine | Dichloromethane | Stirred at 90±2 °C for 10 h | This compound | nih.gov |

| Diol, Methacryloyl Chloride | Pyridine | Tetrahydrofuran (THF) | Not specified | Dimethacrylate monomer | sapub.orgresearchgate.net |

| Aromatic Diol, (Meth)acrylic Acid | Strong Acid | Aprotic organic solvent or no solvent | 100˚C to 140˚C, with water removal | Aromatic diol mono(meth)acrylate | google.com |

This table presents generalized conditions for esterification reactions leading to dimethacrylate monomers, based on similar syntheses.

The synthesis of this compound is a direct derivatization of 1,4-Cyclohexanedimethanol (CHDM). The commercial availability of CHDM, produced through the hydrogenation of dimethyl terephthalate (B1205515) (DMT), makes it a convenient starting material. mdpi.comgoogle.com The synthesis of CHDM itself can be achieved through a two-step hydrogenation of DMT, first to diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD) and subsequently to CHDM. google.com The stereochemistry of CHDM, existing as cis and trans isomers, can influence the properties of the final dimethacrylate monomer and any subsequent polymers. mdpi.com

An alternative approach to obtaining the dimethacrylate is through transesterification. This method involves reacting CHDM with an alkyl methacrylate (B99206), typically methyl methacrylate (MMA), in the presence of a catalyst. The reaction is driven to completion by the removal of the lower-boiling alcohol byproduct, methanol (B129727). sapub.org Various catalysts can be employed for this process, including lithium-based catalysts like lithium hydroxide (B78521) or lithium carbonate, as well as organotin compounds such as dibutyltin (B87310) oxide. google.comgoogleapis.com The use of an azeotrope-forming compound can facilitate the removal of methanol and drive the equilibrium towards the product. google.com

| Reactants | Catalyst System | Key Conditions | Product | Reference |

| Methyl Methacrylate, Heavier Alcohol | Lithium Catalyst (6-30 ppm) | Incremental catalyst addition, azeotropic removal of methanol below 60°C | Methacrylic Ester | google.com |

| Methyl Methacrylate, Alcohol | Dibutyl Tin Oxide / Lithium Hydroxide | 70-125°C | (Meth)acrylate Ester | googleapis.com |

| Methyl (Meth)acrylates, Alcohols/Diols | Sodium(I) or Magnesium(II) Aryloxides | Room temperature (25°C) | Functionalized Acrylates | researchgate.net |

This table illustrates various transesterification conditions for producing methacrylate esters from methyl methacrylate.

Green Chemistry Approaches in Monomer Synthesis Research

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. In the context of this compound synthesis, green chemistry principles are being applied to both the synthesis of the CHDM precursor and the esterification step itself.

A notable green approach involves the synthesis of CHDM from biomass-derived feedstocks. researchgate.net For instance, a novel strategy utilizes a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and an acrylate (B77674), all of which can be sourced from biomass. nih.gov The subsequent hydrogenation of the resulting intermediate over a commercially available catalyst yields CHDM. nih.gov This bio-based route offers a potential alternative to the traditional petroleum-based synthesis of CHDM. researchgate.net

Furthermore, research into the esterification and transesterification reactions is exploring the use of more benign and recyclable catalysts to replace harsh acids and metal catalysts. The development of highly efficient and chemoselective catalysts, such as sodium(I) or magnesium(II) aryloxides for transesterification at room temperature, represents a step towards greener monomer production. researchgate.net

Purification Techniques for Academic Synthesis of this compound

The purification of this compound is a critical step to ensure the quality and performance of the monomer in subsequent applications. In an academic research setting, several techniques are commonly employed to remove unreacted starting materials, catalysts, and byproducts.

Following synthesis, a typical workup involves washing the reaction mixture with aqueous solutions to remove water-soluble impurities. For instance, after an esterification reaction, the crude product might be washed with a dilute aqueous solution of sodium hydroxide to remove any unreacted methacrylic acid and the acid catalyst, followed by washing with water to neutrality. nih.gov The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) before the solvent is removed under reduced pressure. nih.gov

For further purification, column chromatography is a powerful technique for separating the desired dimethacrylate monomer from any remaining impurities, such as the mono-methacrylate byproduct or oligomeric species. researchgate.net

Crystallization is another effective method for purifying solid monomers. google.com This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which induces the crystallization of the pure compound. The choice of solvent is crucial for successful crystallization. For similar compounds, aliphatic esters like ethyl acetate (B1210297) have been used. google.com The process can be enhanced by seeding the solution with pure crystals of the target compound. google.com

| Purification Step | Description | Purpose | Reference |

| Washing | The crude product is washed successively with dilute aqueous HCl and NaOH solutions. | To remove basic and acidic impurities, respectively. | nih.gov |

| Drying | The organic layer is dried over anhydrous magnesium sulfate. | To remove residual water. | nih.gov |

| Solvent Removal | The solvent is removed by distillation under vacuum. | To isolate the non-volatile product. | nih.gov |

| Column Chromatography | The product is passed through a silica (B1680970) gel column with a suitable eluent. | To separate the desired product from byproducts and impurities. | researchgate.net |

| Crystallization | The crude product is dissolved in a hot solvent and allowed to cool, forming crystals of the pure compound. | To obtain a highly purified solid product. | google.com |

This table summarizes common purification steps used in the academic synthesis of dimethacrylate monomers.

Polymerization Kinetics and Mechanisms of 1,4 Cyclohexanedimethyl 1,4 Dimethacrylate

Free Radical Polymerization of 1,4-Cyclohexanedimethyl 1,4-Dimethacrylate

Free radical polymerization is a chain-growth process involving the sequential addition of monomer molecules to a growing polymer chain with a free radical terminus. mdpi.com This process is characterized by three main stages: initiation, propagation, and termination. uvebtech.com

The initiation of free radical polymerization requires the generation of free radicals from an initiator molecule. This can be achieved through thermal decomposition or photochemical cleavage of the initiator. In the context of photopolymerization, which is a common method for curing dimethacrylate systems, photoinitiators are employed. These molecules absorb light at a specific wavelength and subsequently generate reactive species, either through cleavage (Type I) or hydrogen abstraction (Type II).

Several photoinitiator systems are utilized for the polymerization of dimethacrylate monomers. Type I photoinitiators, such as phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (BAPO) and 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), undergo unimolecular bond cleavage upon irradiation to form free radicals. nih.gov Type II systems, like camphorquinone (B77051) (CQ) paired with an amine co-initiator such as ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB), generate radicals through a bimolecular reaction where the excited photoinitiator abstracts a hydrogen atom from the co-initiator. nih.govnih.gov The choice of photoinitiator system can significantly influence the polymerization kinetics. nih.govnih.gov For instance, studies on similar methacrylate (B99206) systems have shown that Type I photoinitiators can lead to higher maximum polymerization rates compared to Type II systems. nih.gov

The efficiency of radical generation is a critical factor. For example, BAPO and DMPA can produce twice the number of radicals compared to a CQ/amine system from a single electron transfer event, leading to quantum yields of conversion that are two to four times higher. nih.gov The concentration of the photoinitiator also plays a crucial role; an increase in concentration generally leads to a higher rate of initiation and, consequently, a higher acrylate (B77674) conversion. uvebtech.commdpi.com However, an excessively high concentration can hinder light penetration, especially in thick samples, leading to incomplete curing. researchgate.net

| Photoinitiator System | Type | Mechanism | Key Characteristics |

| Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) | Type I | Unimolecular cleavage | High radical generation efficiency, can be used for thick section curing due to photobleaching. researchgate.net |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Type I | Unimolecular cleavage | Efficient radical generation. nih.gov |

| Camphorquinone (CQ) / Amine (e.g., EDMAB) | Type II | Bimolecular hydrogen abstraction | Commonly used in dental materials, requires a co-initiator. nih.govnih.gov |

| Ivocerin | Type I | Unimolecular cleavage | A phosphine oxide-based photoinitiator. nih.govnih.gov |

Following initiation, the propagation phase involves the rapid and sequential addition of monomer molecules to the growing radical chain. uvebtech.com The propagation rate constant, k_p_, is a key parameter that describes the rate of this addition. mdpi.comresearchgate.net For dimethacrylate systems, as the polymerization proceeds, the viscosity of the medium increases significantly, which can affect the mobility of the reacting species. researchgate.net

Termination of the growing polymer chains occurs when two free radicals react with each other. uvebtech.com This can happen through two primary mechanisms: combination, where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in one saturated and one unsaturated chain end. uvebtech.comethz.ch The termination rate constant, k_t_, is highly sensitive to the viscosity of the system. researchgate.net

In the polymerization of dimethacrylates, the reaction kinetics become increasingly controlled by diffusion as the conversion progresses. nih.gov Initially, the reaction is kinetically controlled, but as the polymer network develops and the system approaches the gel point, diffusion limitations become dominant. researchgate.net This transition from reaction-controlled to diffusion-controlled kinetics is a hallmark of crosslinking polymerizations.

The evolution of the polymer network is a complex process. Initially, small, branched polymer chains are formed. As the reaction proceeds, these chains connect to form a macroscopic, three-dimensional network. The point at which a continuous network is formed is known as the gel point. Beyond the gel point, the system consists of the gel phase and a sol phase containing unreacted monomer and smaller polymer chains.

Reaction-diffusion phenomena have a profound impact on the final network structure and properties. The trapping of radicals within the increasingly rigid network can lead to incomplete conversion, as some reactive sites become inaccessible. nih.gov The heterogeneity of the network, with regions of high and low crosslink density, can also arise due to diffusion limitations during polymerization. nih.gov This heterogeneity can influence the mechanical and physical properties of the final polymer. nih.gov

Photopolymerization Studies of this compound

Photopolymerization is a widely used technique for curing dimethacrylate resins due to its rapid cure rates at ambient temperatures and spatial and temporal control over the polymerization process.

The efficacy of photopolymerization is directly influenced by the parameters of the light source, including its intensity and wavelength. The rate of initiation is generally proportional to the light intensity. researchgate.net Higher light intensity leads to a greater number of photons being absorbed by the photoinitiator per unit time, resulting in a higher concentration of free radicals and a faster polymerization rate.

The wavelength of the light source must be matched to the absorption spectrum of the photoinitiator to ensure efficient radical generation. Different photoinitiators have different absorption maxima. For example, camphorquinone has an absorption maximum in the blue region of the visible spectrum (around 470 nm), while some phosphine oxide-based initiators absorb in the near-UV region. researchgate.net

The concentration and type of photoinitiator are critical variables that control the photopolymerization process. researchgate.net As discussed previously, the type of photoinitiator (Type I or Type II) determines the mechanism of radical generation and can significantly affect the polymerization kinetics. nih.gov

The concentration of the photoinitiator directly influences the rate of initiation. mdpi.com An increase in photoinitiator concentration generally leads to a higher polymerization rate and a higher final conversion. mdpi.comresearchgate.net However, there is often an optimal concentration beyond which the benefits plateau or even decrease. researchgate.net An excessively high concentration can lead to increased light absorption at the surface, which can result in a non-uniform cure and a lower degree of conversion in the bulk of the material. researchgate.net This is because the high concentration of initiator molecules at the surface depletes the incident light, preventing it from reaching the deeper parts of the sample.

Studies on various dimethacrylate systems have shown that the choice of photoinitiator and its concentration can be optimized to achieve desired properties in the final cured polymer, such as a high degree of conversion and good mechanical strength. researchgate.netresearchgate.net For instance, in one study on a diacrylate monomer, a photoinitiator concentration of 3% w/w was found to be optimal for achieving maximum conversion. researchgate.net

| Parameter | Influence on Photopolymerization |

| Light Intensity | Higher intensity generally increases the polymerization rate. May cause a light-shielding effect at very high levels. researchgate.net |

| Light Wavelength | Must match the absorption spectrum of the photoinitiator for efficient radical generation. researchgate.net |

| Photoinitiator Type | Affects the mechanism of radical generation and polymerization kinetics. nih.govnih.gov |

| Photoinitiator Concentration | Higher concentration generally increases the polymerization rate and conversion, but an optimal concentration exists to avoid surface-only curing. mdpi.comresearchgate.netresearchgate.net |

Thermal Polymerization Considerations

Thermal polymerization of dimethacrylates is a complex process influenced by temperature, initiator concentration, and the chemical structure of the monomer. The process is typically initiated by the thermal decomposition of an initiator, such as a peroxide or an azo compound, to generate free radicals. These radicals then propagate by reacting with the methacrylate double bonds.

Several key considerations are paramount in the thermal polymerization of this compound:

Temperature Control: The polymerization of methacrylates is highly exothermic. The heat generated by the reaction can lead to a significant increase in temperature, especially during autoacceleration. researchgate.net This can alter the initiator decomposition rate, potentially leading to a runaway reaction if not properly controlled. Effective heat dissipation is therefore crucial for maintaining control over the polymerization process and ensuring the formation of a homogeneous polymer network.

Monomer Structure: The bulky cycloaliphatic ring in this compound is expected to influence its polymerization behavior. The rigidity of the cyclohexyl group can impact the mobility of the propagating radical chains and the final network structure. This can affect the onset of autoacceleration and the ultimate degree of conversion.

Degree of Conversion Studies in this compound Polymerization

The degree of conversion (DC), which represents the percentage of reacted methacrylate double bonds, is a critical parameter that dictates the final physical and mechanical properties of the crosslinked polymer. A higher DC generally leads to improved properties such as hardness, strength, and chemical resistance.

The determination of the degree of conversion in dimethacrylate polymers is commonly performed using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC).

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a widely used method for determining the DC of dimethacrylates. mdpi.comnih.govufrgs.brresearchgate.net The method relies on monitoring the decrease in the absorption band corresponding to the methacrylate C=C double bond, typically found around 1637 cm⁻¹. This peak is ratioed against an internal standard peak that does not change during polymerization, such as the carbonyl C=O stretching vibration (around 1715 cm⁻¹) or an aromatic C=C bond if present in the molecule. nih.govufrgs.br The degree of conversion can be calculated from the change in the peak height or area before and after polymerization.

Differential Scanning Calorimetry (DSC): DSC is another powerful technique for studying polymerization kinetics and determining the degree of conversion. unesp.brnih.gov In a dynamic DSC experiment, the unpolymerized monomer, mixed with a thermal initiator, is heated at a constant rate. The exothermic heat flow associated with the polymerization reaction is recorded as a function of temperature. The total heat released during the polymerization is proportional to the number of reacted double bonds. By comparing this experimental heat of polymerization to the theoretical enthalpy of polymerization for a methacrylate double bond (approximately 55-60 kJ/mol), the degree of conversion can be calculated. unesp.br DSC can also be used to study the polymerization rate by analyzing the rate of heat evolution.

While specific experimental data for the thermal polymerization of this compound is not widely available in public literature, the polymerization behavior can be inferred from studies on analogous cycloaliphatic and aliphatic dimethacrylates. For instance, studies on the polymerization of other dimethacrylates show that the final degree of conversion is often limited by the vitrification of the polymer network, where the glass transition temperature of the reacting system surpasses the polymerization temperature, severely restricting molecular mobility.

Below are illustrative data tables based on typical findings for the polymerization of dimethacrylate monomers, which can be considered as a reference for what would be expected in studies of this compound.

Table 1: Illustrative Degree of Conversion (DC) of Dimethacrylate Monomers Determined by FTIR Spectroscopy

| Monomer System | Initiator System | Polymerization Conditions | Degree of Conversion (%) | Reference |

| Bis-GMA/TEGDMA (50/50 wt%) | Camphorquinone/Amine | Light-curing, 40s | 60 - 70 | nih.govnih.gov |

| UDMA | Camphorquinone/Amine | Light-curing, 40s | 50 - 65 | nih.gov |

| Bis-GMA | Camphorquinone/Amine | Light-curing, 40s | 35 - 55 | nih.gov |

This table provides representative data for common dental monomers to illustrate the typical range of DC values obtained.

Table 2: Illustrative Kinetic Parameters from DSC Analysis of Dimethacrylate Polymerization

| Monomer | Initiator | Heating Rate (°C/min) | Peak Exotherm Temperature (°C) | Heat of Polymerization (J/g) |

| Methyl Methacrylate (MMA) | Benzoyl Peroxide | 10 | ~130 | ~540 |

| Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) | Benzoyl Peroxide | 10 | ~125 | ~450 |

This table presents hypothetical but realistic data for common methacrylates to demonstrate the type of information obtainable from DSC studies.

Further dedicated research focusing specifically on the thermal polymerization kinetics and degree of conversion of this compound is necessary to fully elucidate its behavior and optimize its use in various applications.

Copolymerization Strategies Involving 1,4 Cyclohexanedimethyl 1,4 Dimethacrylate

Copolymerization with Other Dimethacrylate Monomers

The copolymerization of 1,4-Cyclohexanedimethyl 1,4-dimethacrylate with other dimethacrylate monomers is a common practice, particularly in the field of dental restorative materials. nih.gov This approach leverages the unique properties of each comonomer to create a polymer network with optimized characteristics.

Synergistic Effects in Binary and Ternary Systems

In binary and ternary dimethacrylate systems, the combination of monomers often leads to synergistic effects, where the resulting copolymer exhibits properties superior to what would be expected from a simple weighted average of the individual components. For instance, in dental composites, this compound can be copolymerized with monomers like 2,2-bis-[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). nih.govmdpi.com

The rigid cycloaliphatic structure of this compound contributes to improved hardness and reduced polymerization shrinkage. When combined with a high-viscosity monomer like Bis-GMA, a lower viscosity comonomer is often added to facilitate handling and increase the degree of conversion. nih.gov The inclusion of a more flexible dimethacrylate can enhance the toughness of the final polymer network. The interplay between these different monomers in binary and ternary systems allows for a high degree of control over the final properties of the cured material.

Table 1: Exemplary Dimethacrylate Comonomers and Their Contributions in Copolymer Systems

| Comonomer | Key Contribution in Copolymerization |

| 2,2-bis-[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane (Bis-GMA) | High molecular weight, contributes to strength |

| Triethylene glycol dimethacrylate (TEGDMA) | Low viscosity, increases conversion rate |

| Urethane-dimethacrylate (UDMA) | Improved flexibility and toughness |

Influence of Comonomer Structure and Reactivity

The structure and reactivity of the comonomer play a crucial role in the copolymerization kinetics and the final properties of the resulting polymer. The reactivity of different dimethacrylate monomers can vary, influencing the sequence distribution of monomer units within the polymer chains. For multi-ethylene glycol dimethacrylate monomers of varying lengths, it has been observed that optimizing the copolymer composition can significantly increase the final double-bond conversion, reduce shrinkage, and maintain mechanical properties. nih.gov

The presence of the bulky cyclohexyl ring in this compound can sterically hinder the propagation of the polymer chain, potentially affecting its reactivity relative to more linear and flexible comonomers. The choice of comonomer can also influence the crosslink density of the cured network. A comonomer with a longer, more flexible chain between the methacrylate (B99206) groups may lead to a lower crosslink density and a more flexible material, whereas a shorter, more rigid comonomer will result in a more tightly crosslinked and rigid polymer.

Integration into Polyester (B1180765) and Copolyester Systems

This compound can be incorporated into polyester and copolyester systems, contributing to enhanced thermal stability, mechanical properties, and chemical resistance.

Polycondensation with Diacids and Diols

While this compound itself is a dimethacrylate, its precursor, 1,4-cyclohexanedimethanol (B133615) (CHDM), is a key diol used in the synthesis of polyesters through polycondensation reactions with diacids. nih.govresearchgate.net The resulting polyesters, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), exhibit high melting points and good thermal stability. nih.govgoogle.com The incorporation of CHDM into polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET) leads to copolyesters with improved properties. google.com

The cis/trans isomer ratio of the CHDM can influence the properties of the resulting polyester. researchgate.net The rigid cycloaliphatic structure of the CHDM unit imparts stiffness to the polymer backbone, which can be balanced by the choice of the diacid comonomer. For example, copolymerization with flexible diacids like adipic acid can modify the flexibility of the final polyester. mdpi.com

Table 2: Impact of CHDM Integration on Polyester Properties

| Property | Influence of CHDM Integration |

| Melting Temperature (Tm) | Increases |

| Glass Transition Temperature (Tg) | Increases |

| Chemical Resistance | Improves |

| Mechanical Strength | Enhances |

Ring-Opening Polymerization (ROP) Strategies

Ring-opening polymerization (ROP) is another strategy for incorporating cyclic structures into polymers. While direct ROP of this compound is not a common route, the principles of ROP can be applied to related cyclic monomers to create polyesters with unique architectures. For instance, the ROP of cyclic esters like lactide can be initiated by hydroxyl groups, a strategy that could be adapted for monomers containing hydroxyl functionalities. mdpi.com The ROP of trans-1,4-cyclohexadiene carbonate has been investigated, demonstrating the potential to form polymers with cyclic units in the backbone. rsc.org This approach allows for the synthesis of well-defined polymer structures, including block copolymers.

Graft Copolymerization Approaches

Graft copolymerization offers a method to attach chains of a different polymer onto a pre-existing polymer backbone. This technique can be used to modify the surface properties or bulk characteristics of a material. There are three main approaches to graft copolymerization: "grafting-from," "grafting-onto," and "grafting-through". nih.gov

In the "grafting-from" method, initiation sites are created along a polymer backbone, from which the new polymer chains are grown. nih.gov For a polymer containing units of this compound, it is conceivable to initiate the polymerization of another monomer from the surface or within the bulk of the material.

The "grafting-onto" approach involves attaching pre-formed polymer chains with reactive end groups to a polymer backbone. nih.gov This method allows for good control over the length of the grafted chains.

The "grafting-through" technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers. nih.gov

While specific examples of graft copolymerization directly involving this compound are not extensively detailed in the provided search results, the general principles of these techniques are applicable. For instance, a polymer backbone could be functionalized to allow for the grafting of chains containing this compound units, or a macromonomer of poly(this compound) could be synthesized and then copolymerized with another monomer to form a graft copolymer.

Advanced Polymer Network Architectures Derived from 1,4 Cyclohexanedimethyl 1,4 Dimethacrylate

Crosslinking Density and Network Heterogeneity

The polymerization of dimethacrylate monomers results in the formation of a complex, three-dimensional polymer network. The structure of this network is inherently heterogeneous, consisting of densely crosslinked regions, known as microgels, interspersed with more loosely crosslinked polymeric chains. researchgate.net This heterogeneity significantly impacts the final mechanical and thermal properties of the material.

However, the actual or effective crosslink density in a real system is always lower than the theoretical value. nih.gov This discrepancy arises from several factors, including incomplete conversion of the methacrylate (B99206) double bonds and the formation of cyclic structures within the network. nih.gov The final network architecture is a complex interplay of monomer structure, reaction kinetics, and polymerization conditions. nih.gov

The formation and density of crosslinks in networks derived from 1,4-Cyclohexanedimethyl 1,4-dimethacrylate are governed by several key factors:

Monomer Structure: The inherent rigidity of the cyclohexane (B81311) core in this compound, compared to flexible aliphatic crosslinkers like triethylene glycol dimethacrylate (TEGDMA), influences chain mobility and the ultimate network structure. nih.govnih.gov This rigidity can contribute to higher glass transition temperatures and improved mechanical stiffness. mdpi.com

Degree of Conversion (DC): The extent of the polymerization reaction is a primary determinant of crosslink density. A higher DC generally leads to a more densely crosslinked network. However, in dimethacrylate systems, polymerization is never fully complete, with some pendant methacrylate groups remaining unreacted, trapped within the vitrified network. researchgate.netresearchgate.net

Polymerization Conditions: The rate of polymerization, influenced by factors like initiator concentration and light intensity (in photopolymerization), can affect network formation. Higher polymerization rates can lead to the rapid formation of a network structure that traps unreacted monomers and promotes heterogeneity. nih.gov

Presence of Comonomers: In practical applications, this compound may be copolymerized with other monomers. The type and concentration of these comonomers will significantly alter the final network properties, including crosslink density and heterogeneity. nih.gov

As the reaction progresses, these microgels grow and eventually coalesce. nih.gov The regions between these coalesced microgels are less densely crosslinked, creating a spatially heterogeneous network. researchgate.net This structure, with its varying domains of crosslink density, is a hallmark of dimethacrylate polymers. researchgate.net The process of microgel formation and their subsequent organization dictates the final morphology and properties of the material, influencing everything from mechanical strength to the evolution of internal stress. nih.gov

Role of this compound as a Crosslinking Agent

As a difunctional monomer, this compound acts as a crosslinking agent, connecting polymer chains to form a three-dimensional network. Its effectiveness and specific role are derived from its molecular structure.

The key structural feature is the 1,4-cyclohexanedimethanol (B133615) moiety, which provides rigidity and steric bulk. This is in contrast to more flexible crosslinkers like ethylene (B1197577) glycol dimethacrylate (EGDMA) or triethylene glycol dimethacrylate (TEGDMA), which contain pliable ether linkages. nih.govscispace.com The non-planar ring structure of the cyclohexane core enhances the thermal stability and mechanical properties of the resulting polymer network. mdpi.com

The table below provides a qualitative comparison of network properties based on the crosslinking agent's structure.

| Feature | This compound | Flexible Aliphatic Dimethacrylates (e.g., TEGDMA) |

| Core Structure | Rigid, bulky cycloaliphatic ring | Flexible, linear aliphatic chain |

| Chain Mobility | Restricted | High |

| Resulting Network Stiffness | High | Lower |

| Glass Transition Temp. (Tg) | Higher | Lower |

| Potential for Shrinkage | Lower (due to bulk) | Higher (due to higher reactive group concentration) nih.gov |

This table presents generalized comparative data based on structural principles.

The incorporation of the rigid cyclohexane ring can lead to polymers with higher glass transition temperatures (Tg) and improved modulus compared to those made with more flexible crosslinkers. nih.govmdpi.com This makes this compound a valuable component for applications requiring high thermal and dimensional stability.

Cyclization Phenomena in Dimethacrylate Polymerization

During the free-radical polymerization of dimethacrylate monomers, not all reactions contribute to the formation of an infinite network. A significant portion of the reactive groups can participate in intramolecular reactions, leading to the formation of cyclic structures. This process, known as cyclization, is a competing reaction to intermolecular crosslinking.

Two main types of cyclization occur:

Secondary Cyclization: A radical on one polymer chain reacts with a pendant group on another chain that is already part of the same network junction, forming a more complex cyclic structure. researchgate.net

The formation of these loops means that the real crosslink density is always lower than the theoretical value calculated from the monomer's functionality. nih.gov Cyclization is more probable in dilute systems or at the early stages of polymerization. The rigidity of the monomer can also influence the propensity for cyclization. While flexible chains can more easily adopt conformations that favor intramolecular reactions, the constrained nature of this compound will influence the size and probability of loop formation.

Free Volume Evolution within the Polymer Network

Free volume refers to the space within a polymer matrix that is not occupied by the polymer chains themselves. This unoccupied volume is crucial as it facilitates molecular motion and significantly influences the material's physical properties, including its glass transition temperature, diffusion characteristics, and mechanical behavior. researchgate.net

During the polymerization of this compound, the conversion of individual monomer molecules into a covalently bonded network leads to a significant reduction in the total volume, a phenomenon known as polymerization shrinkage. nih.gov This process inherently alters the free volume within the material.

The evolution of free volume is complex and tied to the reaction kinetics and network development:

As polymerization proceeds and the network becomes more densely crosslinked, the mobility of the polymer chains is severely restricted. nih.gov

This restriction hinders the ability of the system to relax to its equilibrium volume, especially as it passes through the glass transition.

Consequently, excess free volume can be trapped within the glassy polymer network. nih.gov The rate of polymerization plays a role; higher rates can lead to greater trapped free volume because the network forms faster than the chains can rearrange to pack efficiently. nih.gov

Studies using techniques like Positron Annihilation Lifetime Spectroscopy (PALS) have shown that the size and distribution of free volume voids are directly related to the crosslink density and the homogeneity of the network. researchgate.net In networks derived from this compound, the rigidity of the cycloaliphatic core would be expected to influence the packing of the polymer chains, thereby affecting the free volume fraction and its evolution during polymerization. researchgate.netd-nb.info

Material Performance Enhancement Through 1,4 Cyclohexanedimethyl 1,4 Dimethacrylate Integration Academic Research Focus

Development of Crosslinked Polymer Matrices

The polymerization of dimethacrylate monomers like 1,4-Cyclohexanedimethyl 1,4-dimethacrylate results in the formation of a complex, three-dimensional polymer network. nih.gov These networks are characterized by a high degree of crosslinking, which is fundamental to their mechanical and chemical properties. The presence of the bulky, rigid 1,4-cyclohexanediyl moiety in the monomer structure is a key contributor to the performance of the final crosslinked matrix.

Research has shown that incorporating a cyclohexyl ring into the polymer backbone can lead to significant improvements in material properties compared to more common linear aliphatic diacrylates. radtech.org When used in ultraviolet (UV) and electron beam (EB) cured coatings, inks, and adhesives, monomers based on cyclohexanedimethanol (CHDM) demonstrate superior hardness, scratch resistance, abrasion resistance, and chemical resistance. radtech.org This enhancement is attributed to the reduced rotational freedom and increased steric hindrance provided by the ring structure, which creates a more robust and durable network. radtech.orgnih.gov

The process of forming these networks involves the rapid reaction of the methacrylate (B99206) functional groups, typically initiated by light or heat, leading to a densely crosslinked, glassy polymer. nih.gov The final network structure and its properties are highly dependent on the monomer's chemical structure, the degree of conversion achieved during polymerization, and the resulting crosslink density. nih.gov

A comparative analysis of coatings formulated with different diacrylate monomers highlights the advantages of the cycloaliphatic structure.

| Property | CHDM-based Diacrylate Coatings | Standard Aliphatic Diacrylate Coatings (e.g., TPGDA, HDDA) |

| Hardness | Superior | Standard |

| Scratch Resistance | Superior | Standard |

| Abrasion Resistance | Superior | Standard |

| Chemical Resistance | Superior | Standard |

| Adhesion | Improved | Standard |

| Data sourced from studies on cyclohexanedimethanol diacrylates. radtech.org |

Role in Crystallizable Polymeric Materials Research

The parent diol, 1,4-Cyclohexanedimethanol (B133615) (CHDM), is widely used to synthesize both amorphous and semi-crystalline polyesters, and its structural influence is directly relevant to polymers incorporating its dimethacrylate derivative. nih.govmdpi.comresearchgate.net The ability of the 1,4-cyclohexanediyl unit to influence polymer chain packing is a critical area of academic inquiry. mdpi.comresearchgate.net

The stereochemistry of the 1,4-cyclohexanediyl ring, which exists as cis and trans isomers, plays a pivotal role in the development of crystalline phases. researchgate.netpreprints.org The trans isomer has a more linear and symmetric geometry, which allows for more efficient chain packing and facilitates the formation of stable, ordered crystalline structures. preprints.org Research on polyesters has demonstrated that a higher content of the trans-CHDM isomer leads to increased crystallinity, higher melting temperatures (Tm), and improved mechanical properties. preprints.org

Conversely, the non-planar, kinked structure of the cis isomer disrupts the regularity of the polymer backbone, hindering crystallization. mdpi.com By controlling the cis/trans ratio of the monomer, researchers can precisely tune the degree of crystallinity in the resulting polymer, from highly crystalline to completely amorphous. preprints.org When this compound is used as a crosslinker, this inherent tendency of its core structure to organize influences the morphology of the entire network.

The incorporation of the CHDM structure is a well-established method for modifying crystalline polymers like poly(ethylene terephthalate) (PET) to produce amorphous or semi-crystalline copolyesters (known as PETG). mdpi.comrsc.org The bulky, non-planar ring of the CHDM unit disrupts the regular, ordered arrangement of the PET chains, which inhibits crystallization. rsc.org

Studies on CHDM-modified PET show that as the concentration of CHDM increases, the melting point and crystallinity initially decrease, reaching a eutectic point where both PET and poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) crystals can coexist. mdpi.com Beyond this point, as the CHDM content becomes dominant, a new crystalline structure based on PCT can form. rsc.org This demonstrates the compound's dual role: at lower concentrations, it acts as a disruptor to an existing crystalline lattice, thereby increasing the amorphous content, while at higher concentrations, its own structural characteristics can direct the formation of a new crystalline phase. This behavior is crucial in developing polymers with tailored clarity, toughness, and processing windows. mdpi.com

Research on Adhesion Mechanisms with Polymer Substrates

The adhesion of a coating or adhesive to a substrate is a complex phenomenon governed by several mechanisms, including mechanical interlocking, diffusion, and chemical bonding. specialchem.com3m.co.uk this compound is recognized for providing excellent adhesion in polymer formulations. radtech.org This can be attributed primarily to the chemical reactivity of its methacrylate groups and the inherent properties of the resulting polymer network.

The primary mechanism for adhesion in this context is chemisorption, where the methacrylate functional groups of the monomer can form covalent bonds directly with a substrate that has complementary reactive sites. specialchem.com Furthermore, upon polymerization, the crosslinked network provides cohesive strength, while the interface can be strengthened by physical interactions such as van der Waals forces and potential hydrogen bonding if hydroxyl groups are present on the substrate. The rigid cycloaliphatic structure contributes to a durable and stable interface, resisting mechanical stresses that could lead to delamination.

For polymer substrates specifically, the diffusion theory of adhesion may also be relevant. 3m.co.uk If the monomer can partially diffuse into the surface layer of a polymeric substrate before curing, an interpenetrating network can form at the interface upon polymerization. This creates a diffuse, entangled boundary layer that significantly enhances adhesion by eliminating a sharp interface. The combination of covalent bonding at the interface (chemisorption) and the mechanical toughness of the crosslinked network makes this monomer effective in adhesive and coating applications. cymitquimica.com

Investigation of Solvent Resistance in Crosslinked Networks

A key advantage of using this compound is the enhanced solvent resistance of the resulting crosslinked polymer networks. radtech.org Crosslinking is a well-known strategy to improve the chemical resistance of polymers by forming a covalently bonded three-dimensional structure that prevents polymer chains from dissolving. rsc.org

The incorporation of the cycloaliphatic ring from CHDM further enhances this property. The bulky, rigid ring structure increases the packing density and reduces the free volume within the polymer network compared to more flexible linear aliphatic crosslinkers. nih.govradtech.org This densely packed structure physically hinders the penetration and diffusion of solvent molecules into the polymer matrix.

The effectiveness of a polymer's solvent resistance is often quantified by measuring its swelling index. This test involves immersing a cured polymer sample in a solvent for a set period and measuring the weight gain. rsc.org A lower swelling ratio indicates superior resistance. Studies have consistently shown that crosslinked polymers containing the cyclohexanediyl unit exhibit lower swelling and greater stability when exposed to various organic solvents compared to networks formed from monomers like tripropylene (B76144) glycol diacrylate (TPGDA) or hexanediol (B3050542) diacrylate (HDDA). radtech.org This improved chemical stability is critical for applications where the material will be exposed to aggressive chemical environments. researchgate.net

Applications in Advanced Resins for Optical Research (e.g., high refractive index materials)

In the field of optical materials, polymers with a high refractive index (n > 1.50) are sought for applications such as advanced display substrates, encapsulants for light-emitting diodes (LEDs), and anti-reflective coatings. researchgate.netmdpi.com The refractive index of a polymer is fundamentally linked to its chemical structure, with higher values often achieved by incorporating moieties with high molar refraction, such as aromatic rings, sulfur-containing groups, or halogens. researchgate.netpsu.edu

Poly(cyclohexanediol-1,4-dimethacrylate) has been identified as having a refractive index of 1.5067. scipoly.com While this value is modest compared to specialized high-refractive-index polymers (HRIPs) that can exceed n=1.80, it represents a notable increase over standard acrylic polymers like poly(methyl methacrylate) (PMMA), which has a refractive index of approximately 1.49. researchgate.netrsc.org

The inclusion of the dense cycloaliphatic ring contributes to this increased refractive index. The research in this area focuses on balancing refractive index with other critical optical properties like optical transparency and a low Abbe number (which describes chromatic dispersion). psu.edu The utility of this compound lies in its ability to enhance the refractive index while maintaining good processability and mechanical integrity, making it a valuable component for applications where a moderate increase in refractive index is desired without the cost or processing challenges of more complex HRIPs.

Interactive Data Table: Refractive Index Comparison

| Polymer | Refractive Index (n) |

|---|---|

| Poly(methyl methacrylate) (PMMA) | ~1.49 |

| Poly(cyclohexanediol-1,4-dimethacrylate) | 1.5067 scipoly.com |

Advanced Characterization Methodologies for 1,4 Cyclohexanedimethyl 1,4 Dimethacrylate Systems

Spectroscopic Techniques for Polymerization Monitoring and Structural Analysis

Spectroscopy is a cornerstone for the real-time analysis of polymerization and the elucidation of the final polymer structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for monitoring the polymerization of dimethacrylate monomers in real-time. The methodology is based on tracking the change in concentration of specific functional groups that are consumed or formed during the reaction.

Research Findings: For dimethacrylate systems, the polymerization progress is most commonly monitored by observing the decrease in the absorption band corresponding to the carbon-carbon double bond (C=C) of the methacrylate (B99206) group. researchgate.netnih.gov This vibrational band typically appears around 1635-1640 cm⁻¹. researchgate.net As the polymerization proceeds, these double bonds are converted into single bonds to form the polymer backbone, leading to a reduction in the intensity of this specific peak.

To accurately quantify the degree of conversion (DC), the decrease in the methacrylate C=C peak is measured relative to an internal standard peak that remains unchanged during the reaction. mdpi.com A common internal reference is the carbonyl (C=O) stretching vibration of the ester group, which is present in both the monomer and the polymer, and typically appears at approximately 1720 cm⁻¹. mdpi.com The degree of conversion can be calculated by comparing the ratio of the C=C peak to the reference peak before and after polymerization. In-situ FTIR spectroscopy allows for the continuous monitoring of the reaction, providing kinetic data on the rate of polymerization under specific conditions such as UV or heat curing. mdpi.comnih.gov This technique is essential for optimizing curing parameters and understanding how factors like initiator concentration or temperature affect the reaction speed and final conversion. nih.gov

Table 1: Typical FTIR Band Assignments for Dimethacrylate Polymerization Monitoring

| Wavenumber (cm⁻¹) | Assignment | Role in Monitoring |

|---|---|---|

| ~1720 | C=O stretch (ester) | Internal Reference |

| ~1638 | C=C stretch (methacrylate) | Monitored Peak (decreases with conversion) |

| ~3100 | =C-H stretch | Monitored Peak (decreases with conversion) |

| 2850-3000 | C-H stretch (aliphatic) | Reference/Structural Confirmation |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about both the monomer and the resulting polymer network. It is used not only to confirm the chemical structure but also to precisely measure the degree of conversion.

Research Findings: Proton NMR (¹H-NMR) is particularly effective for determining monomer conversion. The ¹H-NMR spectrum of 1,4-Cyclohexanedimethyl 1,4-dimethacrylate monomer exhibits characteristic signals for the vinyl protons of the methacrylate groups, which typically appear in the 5.5-6.5 ppm chemical shift range. As polymerization occurs, these vinyl signals disappear, while new signals corresponding to the saturated protons in the polymer backbone emerge. By integrating the signals of the vinyl protons against a stable internal reference signal within the molecule (such as the protons on the cyclohexane (B81311) ring or the methyl groups), a precise calculation of the degree of conversion can be achieved. nih.gov

Carbon-13 NMR (¹³C-NMR) offers complementary information. It can clearly distinguish between the sp²-hybridized carbons of the monomer's C=C double bond (typically 120-140 ppm) and the sp³-hybridized carbons of the polymer backbone. researchgate.net This allows for structural confirmation of the polymer. Furthermore, high-resolution ¹³C-NMR can provide insights into the tacticity of the polymer chains, which describes the stereochemical arrangement of the pendant groups along the backbone. The cis and trans isomeric forms of the 1,4-cyclohexanediyl moiety are expected to produce distinct signals, influencing the packing and properties of the final polymer network. chemicalbook.comchemicalbook.com

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Monomer and Polymer Systems

| Nucleus | Group | Monomer Chemical Shift (ppm) | Polymer Chemical Shift (ppm) |

|---|---|---|---|

| ¹H | Vinyl Protons (=CH₂) | ~5.5 - 6.2 | Disappears |

| ¹H | Methylene (B1212753) Protons (-O-CH₂-) | ~4.1 | ~4.0 |

| ¹H | Cyclohexane Protons (-CH-) | ~1.0 - 2.5 | ~1.0 - 2.5 |

| ¹³C | Carbonyl Carbon (C=O) | ~167 | ~175 |

| ¹³C | Vinyl Carbons (C=C) | ~125, ~136 | Disappears |

| ¹³C | Quaternary Carbon (C=C) | ~136 | ~45 |

| ¹³C | Cyclohexane Carbons | ~25 - 40 | ~25 - 40 |

UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying the kinetics of photopolymerization reactions. Its application typically focuses on monitoring the consumption of the photoinitiator rather than the monomer itself.

Calorimetric Analysis for Reaction Kinetics and Thermal Transitions

Calorimetry measures heat changes associated with physical transitions and chemical reactions, providing critical data on polymerization kinetics and the thermal properties of the final polymer.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to study both the curing reaction and the thermal transitions of the resulting polymer. netzsch.com

After the polymer is formed, a second DSC scan is performed on the cured material to determine its thermal properties. The most important of these is the glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. It appears as a step-like change in the heat capacity on the DSC thermogram. rigaku.com The Tg is a critical parameter for crosslinked polymers like those formed from this compound, as it defines the upper service temperature of the material. The rigid cycloaliphatic ring in the monomer is expected to lead to a relatively high Tg in the resulting polymer network. researchgate.net

Table 3: Information Derived from DSC Analysis of Dimethacrylate Systems

| DSC Measurement | Parameter Measured | Significance |

|---|---|---|

| First Heating Scan (uncured) | Exothermic Peak Area (ΔH_pol) | Determines total heat of polymerization, allows calculation of degree of conversion. |

| First Heating Scan (uncured) | Peak Temperature (Tp) | Indicates the temperature of the maximum polymerization rate. nih.gov |

| Second Heating Scan (cured) | Step Change in Baseline | Identifies the Glass Transition Temperature (Tg), indicating the material's thermal stability. rigaku.comresearchgate.net |

Morphological and Microstructural Characterization of Polymer Networks

While spectroscopy and calorimetry provide chemical and thermal information, understanding the physical structure of the polymer network at the micro and nanoscale is crucial for relating the polymer's structure to its macroscopic properties.

Research Findings: The morphology of the crosslinked polymer network derived from this compound is typically investigated using high-resolution microscopy techniques. Scanning Electron Microscopy (SEM) is often used to examine the fracture surface of the bulk polymer. This can reveal information about the network's homogeneity, the presence of voids or defects, and the material's fracture mechanism (e.g., brittle vs. ductile).

In systems where this compound is copolymerized with other monomers or blended with other polymers, phase separation can occur, leading to complex morphologies. Transmission Electron Microscopy (TEM) may be employed in such cases, often requiring specific staining techniques to enhance contrast between the different phases. These investigations can reveal the size and distribution of phase-separated domains, which can range from micrometers to nanometers and significantly impact the material's mechanical and optical properties. The rigid, bulky nature of the cyclohexyl ring can influence the network formation, potentially leading to micro-heterogeneities and internal stresses that can be visualized with these advanced imaging methods.

Scanning Electron Microscopy (SEM) of Polymer Architectures

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of polymer networks. In the context of crosslinked dimethacrylate polymers, SEM reveals the evolution of the structure from the initial monomer stage to the final cured material.

For polymers based on CHDMDA, SEM analysis of fracture surfaces is particularly insightful. The resulting images often show a complex and heterogeneous morphology. This heterogeneity arises from the polymerization process itself, which proceeds via the formation of microgels that subsequently agglomerate. nih.gov These agglomerates create a spatially organized structure. The morphology can range from relatively smooth to rough and nodular, depending on the degree of conversion and the presence of any comonomers or fillers. In dental composites using related dimethacrylate monomers, SEM has been used to evaluate the encapsulation of filler particles within the polymer matrix and to assess the effects of aging and wear on the material's surface. colab.ws The fracture behavior of these materials, as observed under SEM, can be correlated with their mechanical properties; a more homogeneous network structure often leads to improved mechanical performance. nih.gov

X-ray Diffraction (XRD) for Crystalline Domains

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure of materials. intertek.com Polymers can exist in amorphous, semi-crystalline, or highly crystalline forms, and XRD patterns provide a way to quantify the degree of crystallinity. intertek.com For poly(dimethacrylate) networks, which are typically amorphous due to the crosslinking that inhibits chain ordering, XRD is used to detect any localized crystalline domains. researchgate.netmdpi.com

Below is a representative table showing typical XRD peak positions for a semi-crystalline polymer containing the CHDM moiety, illustrating how crystallinity is characterized.

Interactive Data Table: Representative XRD Data for a CHDM-Containing Copolyester

| 2θ Angle (°) | Miller Indices (hkl) | d-spacing (Å) | Relative Intensity |

|---|---|---|---|

| 16.1 | (011) | 5.50 | Medium |

| 17.4 | (010) | 5.09 | High |

| 20.9 | (101) | 4.25 | Low |

| 23.4 | (100) | 3.80 | High |

| 25.3 | (111) | 3.52 | Medium |

Note: This data is illustrative and based on PBT/PCT copolymers. mdpi.com The exact peak positions and intensities for a CHDMDA polymer would depend on its specific crystalline structure.

Rheological Characterization of Monomer Mixtures and Polymerizing Systems

Rheology is the study of the flow and deformation of matter. For CHDMDA systems, rheological characterization is crucial for understanding both the handling properties of the uncured monomer mixture and the development of mechanical properties during polymerization. mdpi.com

Uncured dimethacrylate monomer resins, or their mixtures with diluents, typically exhibit Newtonian fluid behavior, where the viscosity is independent of the shear rate. rde.ac However, once fillers are added, as is common in dental composites, the system often displays non-Newtonian, pseudoplastic (shear-thinning) behavior, where viscosity decreases with increasing shear rate. rde.acpocketdentistry.com The viscosity of these resins is highly dependent on temperature, generally decreasing as temperature increases. nih.gov

The rheological properties change dramatically during polymerization. Techniques like photorheology can monitor the evolution of the storage modulus (G') and loss modulus (G'') in real-time as the liquid monomer converts into a solid, crosslinked network. mdpi.com Initially, the loss modulus, representing the viscous component, is dominant. As the polymer network forms, the storage modulus, representing the elastic component, increases by several orders of magnitude and eventually surpasses the loss modulus at the gel point.

The following table provides illustrative viscosity values for common dental resin monomers, which helps to contextualize the expected rheological behavior of CHDMDA monomer systems.

Interactive Data Table: Viscosity of Common Dental Resin Monomers at 25°C

| Monomer | Type | Viscosity (Pa·s) |

|---|---|---|

| Bis-GMA | Aromatic Dimethacrylate | ~200-500 |

| UDMA | Aliphatic Urethane Dimethacrylate | ~5-20 |

| TEGDMA | Aliphatic Dimethacrylate (Diluent) | ~0.05 |

Note: This data is representative. nih.govresearchgate.net The viscosity of this compound would be influenced by its specific molecular structure and isomer distribution (cis/trans).

Advanced Techniques for Network Architecture Elucidation

Beyond standard characterization, advanced techniques are employed to probe the finer details of the polymer network architecture, such as the free volume and surface thermodynamic properties.

Positron Annihilation Lifetime Spectroscopy (PALS) for Free Volume Determination

Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique that provides unique information about the size and distribution of sub-nanometric free volume holes in polymers. mdpi.com In this method, positrons from a radioactive source are introduced into the polymer, where they can form positronium (Ps), a bound state with an electron. nih.gov The lifetime of the ortho-positronium (o-Ps) species, which localizes in free-volume cavities, is directly related to the size of these cavities. mdpi.comnih.gov

The PALS spectrum is typically deconvoluted into several lifetime components. The longest-lived component, τ₃ (and sometimes τ₄), and its corresponding intensity, I₃, are of primary interest. nih.gov The lifetime τ₃ is a measure of the average size of the free volume holes, while the intensity I₃ is related to the concentration of these holes. researchgate.net As a dimethacrylate polymer like CHDMDA undergoes crosslinking, the polymer chains are drawn closer together, which typically leads to a decrease in the o-Ps lifetime, indicating a reduction in the size of the free volume holes. nih.gov This technique is highly sensitive to changes in network structure resulting from factors like degree of cure, aging, and composition. umw.edu.plumw.edu.pl

The relationship between the o-Ps lifetime and the radius of the free volume hole (R) can be described by the Tao-Eldrup model. nih.gov

Interactive Data Table: Representative PALS Data for a Cross-linked Dimethacrylate Polymer

| Parameter | Description | Typical Value |

|---|---|---|

| τ₃ (ns) | ortho-Positronium (o-Ps) lifetime | 1.8 - 2.5 |

| I₃ (%) | o-Ps intensity | 15 - 25 |

| R (Å) | Mean free volume hole radius | 2.8 - 3.3 |

| Vf (ų) | Mean free volume hole size | 92 - 144 |

Note: These values are illustrative and represent typical ranges for cross-linked dental polymer systems. researchgate.netnih.gov The specific values for a CHDMDA polymer would depend on its crosslink density and morphology.

Inverse Gas Chromatography (IGC) for Thermodynamic Properties

Inverse Gas Chromatography (IGC) is a highly sensitive and versatile technique used to characterize the surface and bulk thermodynamic properties of solid materials, including polymers. nih.gov In IGC, the material to be studied, such as the CHDMDA polymer, is packed into a column and serves as the stationary phase. Known gas or vapor molecules (probes) are then injected into the column, and their retention times are measured. acs.org

From the retention data, various thermodynamic parameters can be calculated. By using a series of n-alkane probes, the dispersive component of the surface free energy (γsd) of the polymer can be determined. researchgate.netacs.org This parameter reflects the Lifshitz-van der Waals interactions. By injecting polar probes, the specific (or polar) component of the surface energy can be quantified, which provides information about Lewis acid-base properties of the polymer surface. researchgate.netresearchgate.net These properties are critical for understanding and predicting adhesion, wettability, and interactions with other materials, such as fillers or biological tissues. mdpi.com IGC can be used to study polymers that are not soluble, making it suitable for crosslinked networks like those formed from CHDMDA. researchgate.net

The table below presents an example of the kind of data that can be obtained from an IGC analysis of a polymer surface.

Interactive Data Table: Example of Surface Thermodynamic Properties Determined by IGC

| Parameter | Description | Illustrative Value (mJ/m²) |

|---|---|---|

| γsd | Dispersive Surface Energy | 35 - 50 |

| -ΔGasp (Acidic Probe) | Specific Free Energy of Adsorption | 5 - 15 |

| -ΔGasp (Basic Probe) | Specific Free Energy of Adsorption | 8 - 20 |

| KA | Lewis Acid Constant | 0.1 - 0.3 |

| KB | Lewis Base Constant | 0.4 - 0.8 |

Note: These values are illustrative and based on data for methacrylate-based copolymers. researchgate.netmdpi.com The actual values for a CHDMDA polymer would be specific to its surface chemistry.

Theoretical and Computational Studies of 1,4 Cyclohexanedimethyl 1,4 Dimethacrylate Polymerization

Kinetic Modeling of Dimethacrylate Polymerization

Kinetic modeling is essential for predicting and controlling the polymerization of dimethacrylates. The free-radical polymerization of these monomers is characterized by complex kinetic phenomena, including autoacceleration (the gel effect) and autodeceleration, which arise from diffusion limitations as the viscosity of the system increases. dntb.gov.uaresearchgate.net

Models for dimethacrylate polymerization are typically based on the method of moments, which tracks the changes in polymer molecular weight during branching and crosslinking. tandfonline.com A key feature of these models is the incorporation of diffusion-controlled reaction steps. The kinetics of propagation and termination are often described by combining thermal (Arrhenius) and free-volume (WLF) terms. kpi.ua

A "pseudo-kinetic rate constants method" can be employed to simplify the complex copolymerization kinetics into a more manageable homopolymerization framework. scielo.org.mx This approach is particularly useful for systems with multiple reactive species. The models must account for several critical events:

Gel Point: The point at which a crosslinked network begins to form.

Diffusion-Controlled Termination: As the polymer network grows, the mobility of large polymer radicals decreases, slowing the termination rate and causing a rapid increase in the polymerization rate (autoacceleration). nist.gov

Reaction Diffusion: At very high conversions, the mobility of even small monomer molecules becomes restricted, leading to a decrease in the propagation rate and limiting the final conversion. nist.gov

A generalized kinetic model for dimethacrylate polymerization includes the following key reactions: initiation, propagation, chain transfer, termination (by combination and disproportionation), and crosslinking via pendant double bonds. scielo.org.mx The rate constants for these reactions are not constant but change as a function of monomer conversion due to the changing physical state of the system.

Table 1: Key Parameters in Kinetic Models for Dimethacrylate Polymerization

| Parameter | Description | Significance in Modeling |

|---|---|---|

| kp | Propagation rate constant | Determines the rate of chain growth. Becomes diffusion-limited at high conversion. |

| kt | Termination rate constant | Highly dependent on radical mobility. Its decrease leads to the gel effect. |

| f | Initiator efficiency | Represents the fraction of radicals that successfully initiate polymerization. |

| φ | Crosslinking efficiency | The fraction of pendant methacrylate (B99206) groups that react to form crosslinks. |

| Vf | Free volume | The unoccupied volume within the polymerizing medium that facilitates molecular motion. |

These models can be validated against experimental data from techniques like differential scanning calorimetry (DSC), which measures the heat flow associated with the exothermic polymerization reaction. acs.org By fitting the model to experimental data, crucial kinetic parameters can be extracted as a function of conversion. nist.gov

Molecular Dynamics Simulations of Network Formation

Molecular dynamics (MD) simulations offer a powerful bottom-up approach to visualize and analyze the formation of crosslinked polymer networks from monomers like 1,4-cyclohexanedimethyl 1,4-dimethacrylate. This technique simulates the movement of every atom in the system over time, governed by a set of force fields that describe interatomic potentials.

The general methodology for simulating polymerization involves:

System Initialization: A simulation box is populated with a predefined number of monomer molecules (e.g., this compound) and initiator molecules at a realistic density. The system is then equilibrated to the desired temperature and pressure. utah.edu

Polymerization Algorithm: A reactive MD scheme is employed where chemical bonds are formed dynamically during the simulation. This is typically based on a distance criterion: if a reactive center (e.g., a radical) comes within a certain capture radius of another reactive site (a methacrylate double bond), a new covalent bond is formed. capes.gov.br

Network Growth: As the simulation progresses, monomers are linked together to form chains, which then crosslink to create a three-dimensional network. The simulation continues until a desired degree of conversion is reached or the reaction ceases due to vitrification.

MD simulations provide detailed information that is inaccessible through experimentation alone. For instance, they can be used to characterize the resulting network topology, including the distribution of chain lengths, the number of crosslinks, the presence of structural defects like loops and pendant chains, and the size and distribution of free volume pockets. mdpi.comacs.org This information is crucial for understanding how the network structure dictates the macroscopic mechanical and thermal properties of the final material. mdpi.com

Density Functional Theory (DFT) Calculations for Monomer Reactivity and Photoinitiation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for studying the intrinsic reactivity of monomers and the mechanisms of initiation. mdpi.comnih.gov

For this compound, DFT can be used to:

Calculate Reactivity Indices: By computing properties like frontier molecular orbital (HOMO/LUMO) energies, ionization potential, and electron affinity, DFT can predict the susceptibility of the methacrylate double bond to radical attack. nih.govresearchgate.net This allows for a theoretical comparison of its reactivity against other methacrylate monomers.

Model Propagation Reactions: DFT can determine the activation barriers and reaction enthalpies for the addition of a growing polymer radical to a monomer molecule. researchgate.net This provides fundamental insight into the propagation kinetics at an elementary level.

Investigate Photoinitiation: In photopolymerization, DFT and its time-dependent extension (TD-DFT) are used to study the behavior of photoinitiator molecules. nih.gov TD-DFT can predict the light absorption spectrum (λmax) of the initiator and describe the electronic transitions that occur upon photoexcitation. nih.gov This is crucial for selecting an appropriate initiator that matches the wavelength of the curing light source. It can also model the subsequent steps of radical generation, such as the interaction between an excited-state initiator (like camphorquinone) and a co-initiator or amine. kpi.ua

Table 2: DFT-Calculated Properties for Assessing Reactivity

| Property | Definition | Relevance to Polymerization |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher reactivity. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur | Lower Ea for propagation corresponds to a faster reaction. |

| Bond Dissociation Energy (BDE) | Energy required to break a specific bond homolytically | Used to assess the efficiency of initiator cleavage into radicals. |

These calculations provide a theoretical foundation for understanding why certain monomers are more reactive than others and how initiator systems function at the electronic level.

Structure-Reactivity Relationships from a Computational Perspective

Computational methods are ideal for establishing quantitative structure-reactivity relationships (QSRR), which link a monomer's chemical structure to its polymerization behavior. researchgate.net For this compound, the key structural features influencing its reactivity are the rigid cyclohexyl core and the two methacrylate functional groups separated by methylene (B1212753) spacers.

Computational studies can elucidate the following relationships: